Peonin chloride(SH)
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Overview
Description
Preparation Methods
Peonin chloride (SH) is synthesized through a multi-step process. Initially, paeoniflorin is extracted from plants containing this compound. Paeoniflorin then reacts with chloride to produce peonin chloride (SH). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Peonin chloride (SH) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Peonin chloride (SH) has a wide range of scientific research applications:
Chemistry: It is used as a reference substance in chromatographic purity analysis.
Biology: It has shown potent inhibitory and apoptotic effects on cancer cells, particularly metastatic human breast cancer cells.
Medicine: Its antiproliferative effects make it a potential candidate for cancer treatment research.
Mechanism of Action
Peonin chloride (SH) exerts its effects through various molecular targets and pathways. It is an O-methylated anthocyanidin derived from cyanidin, which gives it its unique color properties. The compound is pH-sensitive and changes color based on the pH level, which is a result of the alteration in the extent of conjugation of double bonds. This property is utilized in various applications, including food coloring and cancer research .
Comparison with Similar Compounds
Peonin chloride (SH) is unique due to its stability at higher pH levels and its potent antiproliferative effects. Similar compounds include:
Peonidin: Another O-methylated anthocyanidin derived from cyanidin, known for its color properties and potential health benefits.
Cyanidin: A primary plant pigment that serves as a precursor to peonin chloride (SH) and peonidin.
Delphinidin: Another anthocyanidin with similar color properties but different stability and health effects.
Properties
IUPAC Name |
2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16.ClH/c1-39-16-4-10(2-3-13(16)32)26-17(42-28-25(38)23(36)21(34)19(9-30)44-28)7-12-14(40-26)5-11(31)6-15(12)41-27-24(37)22(35)20(33)18(8-29)43-27;/h2-7,18-25,27-30,33-38H,8-9H2,1H3,(H-,31,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSMPWTZYGSAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClO16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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